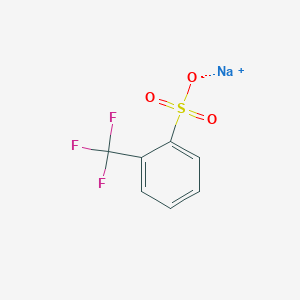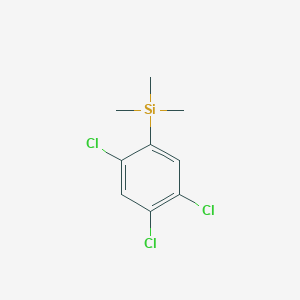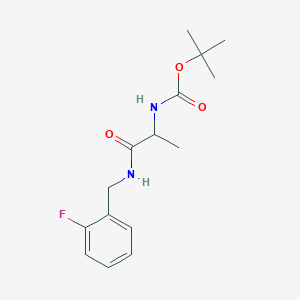
(R)-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorobenzyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanamide backbone: This involves the reaction of a suitable precursor with a propanamide derivative under controlled conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Industrial Production Methods
Industrial production methods for ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Boc-amino)-N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-iodobenzyl)propanamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its chloro, bromo, and iodo analogs. Fluorine’s small size and high electronegativity contribute to these distinctive characteristics.
Propiedades
Fórmula molecular |
C15H21FN2O3 |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(2-fluorophenyl)methylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-10(18-14(20)21-15(2,3)4)13(19)17-9-11-7-5-6-8-12(11)16/h5-8,10H,9H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
DKDQSNBVUJECIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC=CC=C1F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


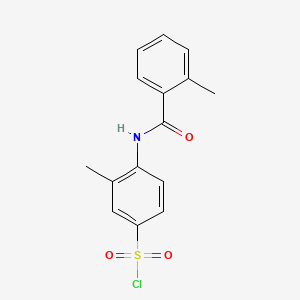

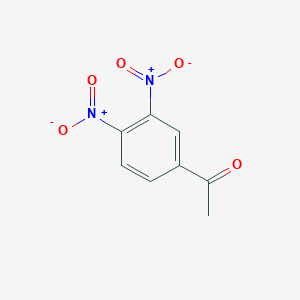
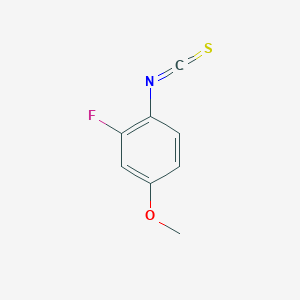
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
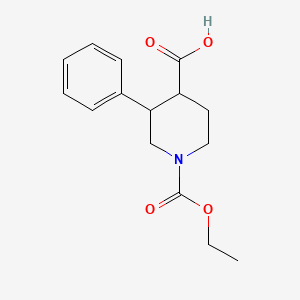
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)


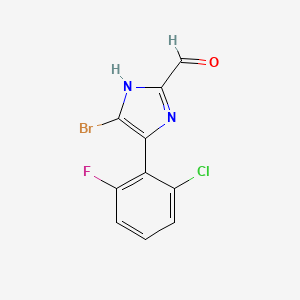
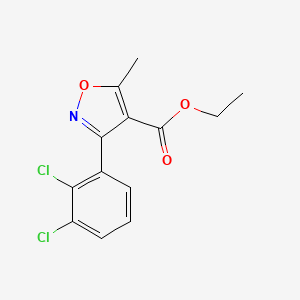
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
